1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE
Description
1-[3-(2,6-Dichlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Azepane is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3 and a methyl group at position 5. The oxazole ring is further functionalized by a carbonyl group at position 4, which links to an azepane (a seven-membered nitrogen-containing ring). The dichlorophenyl group enhances metabolic stability and electron-withdrawing properties, while the azepane moiety may confer conformational flexibility for binding interactions .
Properties
IUPAC Name |
azepan-1-yl-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11-14(17(22)21-9-4-2-3-5-10-21)16(20-23-11)15-12(18)7-6-8-13(15)19/h6-8H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXQTJBGHKGPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE typically involves multiple steps. One common synthetic route starts with the preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with azepane under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. detailed industrial processes are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]AZEPANE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and influence various biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be grouped into three categories based on and : oxazole/isoxazole derivatives , benzodiazepines , and dichlorophenyl-containing heterocycles . Key comparisons are outlined below:
Oxazole/Isoxazole Derivatives
3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carbonyl Chloride ():
This analog shares the same oxazole core and substituents (3-(2,6-dichlorophenyl), 5-methyl) but replaces the azepane group with a reactive carbonyl chloride. The chloride derivative likely serves as a synthetic intermediate for amide or ester formation, whereas the azepane-linked compound may exhibit improved solubility and reduced toxicity due to the tertiary amine in azepane .3-(2-Chloro-6-Fluorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Chloride ():
Substituting one chlorine atom with fluorine reduces lipophilicity (ClogP ~2.8 vs. ~3.2 for dichloro) but may enhance metabolic resistance to dehalogenation. The fluorine atom’s smaller size could also alter binding pocket interactions compared to the bulkier dichlorophenyl group in the target compound .
Benzodiazepines (e.g., Diazepam)
- Diazepam (7-Chloro-1,3-Dihydro-1-Methyl-5-Phenyl-2H-1,4-Benzodiazepin-2-One, ):
While structurally distinct (benzodiazepine core vs. oxazole), diazepam shares the dichlorophenyl group’s lipophilic and electron-withdrawing effects. The benzodiazepine’s fused ring system confers rigidity, whereas the azepane in the target compound offers flexibility. Diazepam’s primary use as an anxiolytic (via GABA_A receptor modulation) suggests that the target compound, despite differing core structures, might target neurological pathways but with modified selectivity or pharmacokinetics .
Dichlorophenyl-Containing Heterocycles
- α-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol (): This imidazole derivative lacks the oxazole ring but retains dichlorophenyl substitution. Such differences could influence tissue penetration or target engagement (e.g., antifungal vs. CNS targets) .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 1-[3-(2,6-Dichlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Azepane | 1,2-Oxazole | 3-(2,6-Dichlorophenyl), 5-Methyl, Azepane | ~377.3 (estimated) | Carbonyl, Azepane | Enzyme inhibition, CNS targets |
| 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carbonyl Chloride | 1,2-Oxazole | 3-(2,6-Dichlorophenyl), 5-Methyl | ~290.1 | Carbonyl Chloride | Synthetic intermediate |
| Diazepam | Benzodiazepine | 7-Chloro, 1-Methyl, 5-Phenyl | 284.7 | Amide, Fused Diazepine Ring | Anxiolytic, GABA_A modulation |
| α-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol | Imidazole | 2,4-Dichlorophenyl, Ethanol | ~260.1 | Hydroxyl, Imidazole | Antifungal, CYP450 inhibition |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s azepane group may require multi-step synthesis compared to simpler analogs like the carbonyl chloride derivatives, impacting scalability .
- Bioactivity : The dichlorophenyl group’s presence correlates with enhanced binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors), while the azepane’s nitrogen could facilitate salt formation for improved bioavailability .
- Toxicity : Diazepam’s risk phrases (R61: Risk during pregnancy, R22: Harmful if swallowed) highlight the importance of evaluating the azepane derivative for similar liabilities, given structural parallels in lipophilicity .
Biological Activity
The compound 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azepane is a member of the oxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate access and alters metabolic pathways.
- Signal Transduction Modulation : It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling, potentially influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : A study evaluated various oxazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited inhibition zones ranging from 9 mm to 30 mm against strains like Staphylococcus aureus and Escherichia coli (see Table 1) .
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 1 | 30 | 27 |
| 2 | 18 | 15 |
| 3 | 15 | 20 |
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various cancer cell lines. Notably:
- Ehrlich’s Ascites Carcinoma (EAC) : The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like 5-fluorouracil .
Study on Antimicrobial Properties
In a comprehensive review on oxazole derivatives, researchers synthesized several compounds and tested their antimicrobial efficacy. The study highlighted that compounds with halogen substitutions showed enhanced activity against bacterial strains, with some achieving MIC values as low as 6 µg/mL against E. coli .
Anticancer Activity
Another study focused on the anticancer potential of related oxazole derivatives, revealing that modifications at the carbonyl position significantly increased cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the oxazole ring could dramatically affect biological outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
